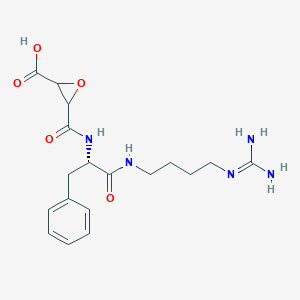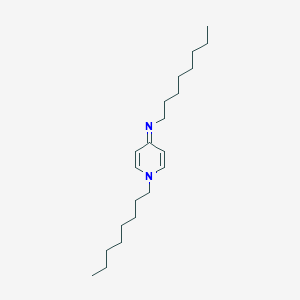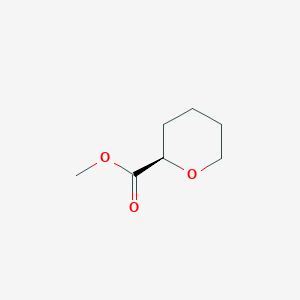
1-(3-Amino-4-ethylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-4-ethylphenyl)ethanone, also known as PEA or Phenethylamine, is a chemical compound that belongs to the class of phenylethylamines. It is a colorless liquid with a strong odor and is used in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Amino-4-ethylphenyl)ethanone is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and pleasure.
Effets Biochimiques Et Physiologiques
1-(3-Amino-4-ethylphenyl)ethanone has been found to have several biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose and fatty acids into the bloodstream, which can lead to increased energy levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-Amino-4-ethylphenyl)ethanone in lab experiments is its ability to stimulate the central nervous system. This makes it useful in the study of various neurological disorders. However, its effects on the body can also be a limitation, as it can cause adverse effects such as increased heart rate and blood pressure.
Orientations Futures
There are several future directions for the study of 1-(3-Amino-4-ethylphenyl)ethanone. One area of research is the development of new drugs that target the neurotransmitters affected by 1-(3-Amino-4-ethylphenyl)ethanone. Another area of research is the study of its effects on other physiological systems, such as the immune system and the endocrine system. Additionally, more research is needed to fully understand the mechanism of action of 1-(3-Amino-4-ethylphenyl)ethanone and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(3-Amino-4-ethylphenyl)ethanone can be achieved through several methods, including the reductive amination of 3-amino-4-ethylbenzaldehyde and the reaction of 3-phenylpropanal with hydroxylamine. However, the most commonly used method involves the reaction of phenylacetic acid with ammonia and acetic anhydride.
Applications De Recherche Scientifique
1-(3-Amino-4-ethylphenyl)ethanone has been widely used in scientific research due to its unique properties. It has been found to have a stimulating effect on the central nervous system and is used in the study of various neurological disorders such as Parkinson's disease and depression.
Propriétés
Numéro CAS |
103030-61-1 |
|---|---|
Nom du produit |
1-(3-Amino-4-ethylphenyl)ethanone |
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
1-(3-amino-4-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-8-4-5-9(7(2)12)6-10(8)11/h4-6H,3,11H2,1-2H3 |
Clé InChI |
PBLQRTNIIILCNO-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)C(=O)C)N |
SMILES canonique |
CCC1=C(C=C(C=C1)C(=O)C)N |
Synonymes |
Acetophenone, 3-amino-4-ethyl- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



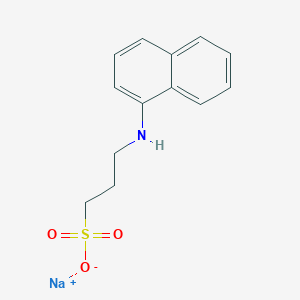
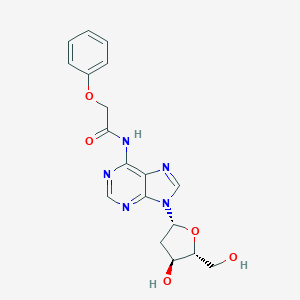

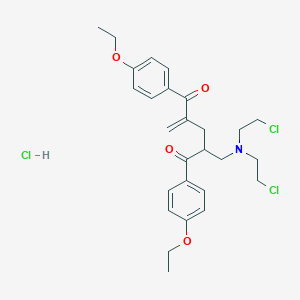
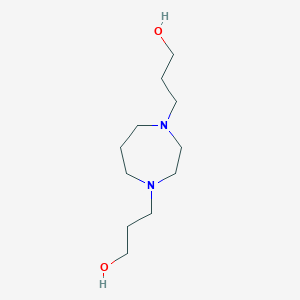
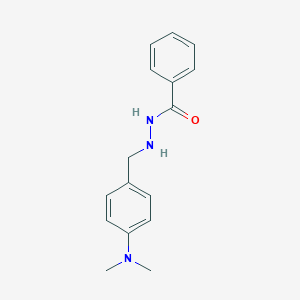

![2-[(3,5-Dimethyl-4-isoxazolyl)methyl]cyclohexanone](/img/structure/B34054.png)
![Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)](/img/structure/B34055.png)

